

An In-depth Technical Guide to 5-Cyano-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Cyano-2-methylbenzoic acid

Cat. No.: B171804

[Get Quote](#)

This guide provides a comprehensive technical overview of **5-Cyano-2-methylbenzoic acid** (CAS No. 1975-54-8), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's properties, synthesis, analytical characterization, applications, and safety protocols, offering field-proven insights and methodologies.

Introduction and Strategic Importance

5-Cyano-2-methylbenzoic acid is a substituted aromatic compound featuring both a nitrile (-CN) and a carboxylic acid (-COOH) functional group. This bifunctional nature makes it a highly versatile building block in organic synthesis. Its strategic importance lies in its role as a precursor for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The precise arrangement of the cyano, methyl, and carboxyl groups on the benzene ring provides a unique scaffold for constructing targeted molecular architectures. Benzoic acid and its derivatives are known to be important scaffolds in the development of compounds with significant biological activities, including anticancer potential.[1]

Physicochemical Properties

Understanding the fundamental physicochemical properties of **5-Cyano-2-methylbenzoic acid** is critical for its effective use in research and manufacturing. These properties dictate storage conditions, solvent selection for reactions and purification, and analytical method development.

Property	Value	Source
CAS Number	1975-54-8	[2]
Molecular Formula	C ₉ H ₇ NO ₂	Biosynth
Molecular Weight	161.16 g/mol	[2]
Appearance	White to off-white crystalline powder	General Knowledge
Melting Point	174-178 °C	General Knowledge
Boiling Point	Data not readily available	[3]
Solubility	Soluble in organic solvents like DMSO and methanol.	General Knowledge
SMILES	CC1=CC(=C(C=C1)C#N)C(=O)O	[4]
InChIKey	Data not readily available	

Synthesis and Mechanism

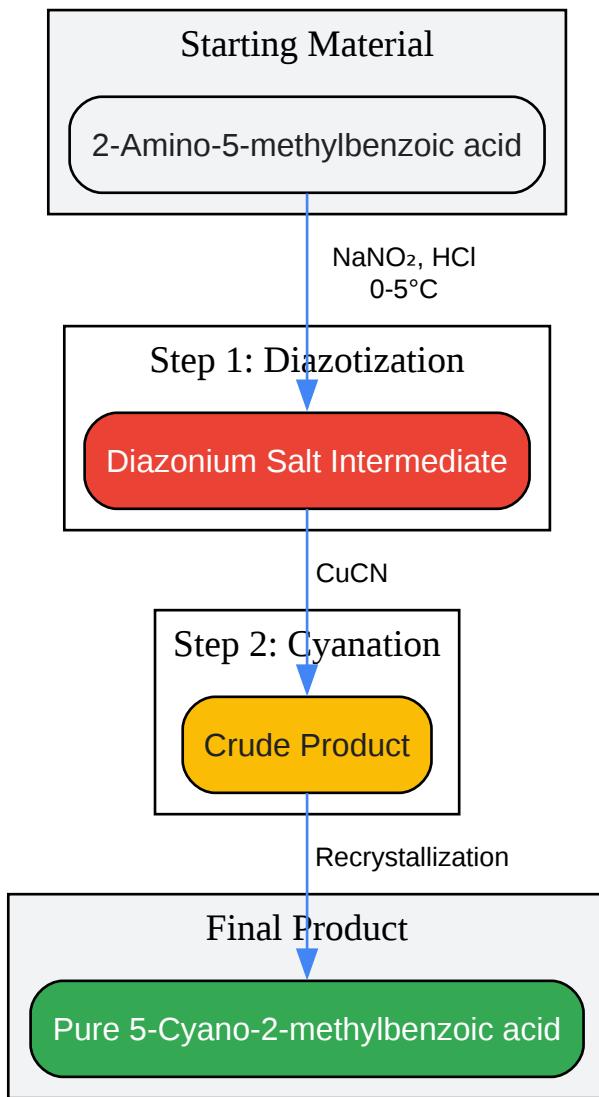
The synthesis of **5-Cyano-2-methylbenzoic acid** is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective synthetic pathway starts from 2-amino-5-methylbenzoic acid (also known as 5-methylanthranilic acid).

Synthetic Workflow: Sandmeyer Reaction

A prevalent method for introducing the cyano group onto the aromatic ring is the Sandmeyer reaction. This classic transformation involves the diazotization of an aryl amine followed by displacement with a cyanide salt, typically copper(I) cyanide.

The causality behind experimental choices:

- **Diazotization:** The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) must be conducted at low temperatures (0-5 °C). This is crucial because the resulting diazonium salt is unstable and can decompose at higher temperatures, leading to unwanted side products and reduced yield.


- Cyanation: Copper(I) cyanide is used as the reagent of choice for the cyanation step. The copper catalyst facilitates the displacement of the diazonium group with the cyanide nucleophile. The choice of a polar aprotic solvent like DMF or NMP can be critical for ensuring the solubility of the reagents and promoting the reaction.[5]

Step-by-Step Synthesis Protocol

- Diazotization of 2-Amino-5-methylbenzoic acid:
 - Suspend 2-amino-5-methylbenzoic acid in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.[6]
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.[6]
 - Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting amine.
- Sandmeyer Cyanation:
 - In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.
 - Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) to drive the reaction to completion.
- Workup and Purification:
 - Cool the reaction mixture and pour it into water.
 - Acidify the mixture to precipitate the crude **5-Cyano-2-methylbenzoic acid**.
 - Filter the crude product, wash with water to remove inorganic salts, and dry.

- Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with high purity.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic route from 2-Amino-5-methylbenzoic acid.

Analytical Characterization

To ensure the identity, purity, and quality of **5-Cyano-2-methylbenzoic acid**, a combination of chromatographic and spectroscopic techniques is employed. These methods form a self-

validating system for quality control.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of **5-Cyano-2-methylbenzoic acid** and quantifying any impurities. A reversed-phase method is typically used.

Rationale for Method Parameters:

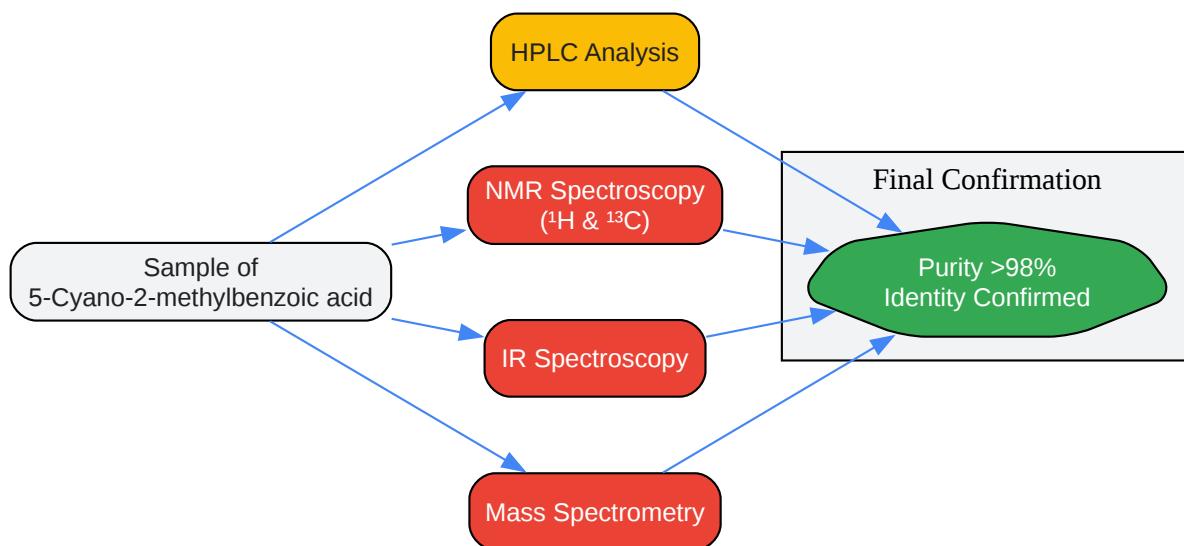
- Stationary Phase: A C18 column is commonly used due to its hydrophobicity, which provides good retention for the aromatic analyte.
- Mobile Phase: A mixture of an aqueous acidic buffer (e.g., water with formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is used.[8] The acidic buffer is essential to suppress the ionization of the carboxylic acid group, which prevents peak tailing and ensures a sharp, symmetrical peak shape.[7]
- Detection: UV detection is suitable as the aromatic ring and conjugated system of the molecule absorb strongly in the UV region (typically around 254 nm).[9]

Typical HPLC Protocol:

- Column: C18, 5 μ m, 4.6 x 150 mm.[10]
- Mobile Phase: Gradient elution with A: Water + 0.1% Formic Acid and B: Acetonitrile.
- Flow Rate: 1.0 mL/min.[10]
- Injection Volume: 10 μ L.
- Detector: UV at 254 nm.[10]
- Column Temperature: 35 °C.[10]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:


- ^1H NMR: Provides information about the number and environment of protons. The spectrum of **5-Cyano-2-methylbenzoic acid** is expected to show distinct signals for the aromatic protons, the methyl group protons, and the acidic proton of the carboxyl group.
- ^{13}C NMR: Confirms the carbon framework of the molecule, showing characteristic chemical shifts for the nitrile carbon, the carboxyl carbon, the aromatic carbons, and the methyl carbon.[11]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.

- A broad absorption band in the region of $2500\text{-}3300\text{ cm}^{-1}$ is characteristic of the O-H stretching of the carboxylic acid group, often showing hydrogen bonding.[12]
- A sharp, strong absorption around 1700 cm^{-1} corresponds to the C=O stretching of the carboxyl group.[12]
- A medium-intensity, sharp peak around 2230 cm^{-1} is indicative of the C≡N (nitrile) stretching vibration.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be used. The resulting mass spectrum will show a molecular ion peak corresponding to the mass of the molecule (161.16 g/mol).[13]

Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 5-Cyano-2-methyl-benzoic acid | 1975-54-8 [chemicalbook.com]
- 4. 4-Cyano-2-methylbenzoic acid | 1975-53-7 | BAA97553 [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. fsis.usda.gov [fsis.usda.gov]
- 10. lcms.cz [lcms.cz]
- 11. rsc.org [rsc.org]
- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Benzoic acid, 2-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Cyano-2-methylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b171804#5-cyano-2-methylbenzoic-acid-cas-number-1975-54-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com